Taccalonolide C

Description

Structure

3D Structure

Properties

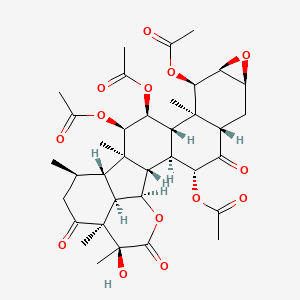

Molecular Formula |

C36H46O14 |

|---|---|

Molecular Weight |

702.7 g/mol |

IUPAC Name |

[(1R,2S,3S,4R,6S,8S,10S,11R,12R,13S,14S,15R,16R,17S,18R,21S,22S,25R)-4,11,15-triacetyloxy-22-hydroxy-12,16,18,21,22-pentamethyl-5,20,23-trioxo-9,24-dioxaheptacyclo[15.7.1.02,16.03,13.06,12.08,10.021,25]pentacosan-14-yl] acetate |

InChI |

InChI=1S/C36H46O14/c1-12-10-19(41)35(8)24-21(12)34(7)22(28(24)50-32(43)36(35,9)44)20-23(29(46-14(3)38)31(34)48-16(5)40)33(6)17(25(42)27(20)45-13(2)37)11-18-26(49-18)30(33)47-15(4)39/h12,17-18,20-24,26-31,44H,10-11H2,1-9H3/t12-,17-,18+,20+,21+,22-,23-,24+,26+,27-,28-,29+,30+,31+,33+,34-,35+,36-/m1/s1 |

InChI Key |

RXQVUONAHNHYNF-XSUQWDDVSA-N |

Isomeric SMILES |

C[C@@H]1CC(=O)[C@]2([C@H]3[C@H]1[C@@]4([C@@H]([C@H]3OC(=O)[C@@]2(C)O)[C@H]5[C@H]([C@@H]([C@@H]4OC(=O)C)OC(=O)C)[C@@]6([C@H](C[C@H]7[C@@H]([C@@H]6OC(=O)C)O7)C(=O)[C@@H]5OC(=O)C)C)C)C |

Canonical SMILES |

CC1CC(=O)C2(C3C1C4(C(C3OC(=O)C2(C)O)C5C(C(C4OC(=O)C)OC(=O)C)C6(C(CC7C(C6OC(=O)C)O7)C(=O)C5OC(=O)C)C)C)C |

Origin of Product |

United States |

Foundational & Exploratory

The Enigmatic Microtubule Stabilizer: A Technical Guide to the Discovery and Isolation of Taccalonolide C

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the discovery, isolation, and biological evaluation of Taccalonolide C, a unique member of the taccalonolide family of microtubule-stabilizing agents. While specific data for this compound is limited in publicly available literature, this guide provides a comprehensive overview of the methodologies used for the isolation and characterization of taccalonolides as a class, offering a robust framework for researchers in the field of natural product drug discovery and oncology.

Introduction to Taccalonolides: A Novel Class of Anticancer Agents

Taccalonolides are a group of highly oxygenated, pentacyclic steroids isolated from plants of the genus Tacca.[1][2] These natural products have garnered significant attention in the field of oncology due to their potent microtubule-stabilizing activity, a mechanism of action shared with the highly successful taxane drugs like paclitaxel.[3][4] However, a key advantage of taccalonolides is their ability to circumvent common mechanisms of taxane resistance, such as P-glycoprotein efflux and tubulin mutations.[3][5]

This compound, first isolated from the rhizomes of Tacca plantaginea, possesses a distinct C15–C26 lactone ring, setting it apart from many other members of its class.[1][3] It is hypothesized that this compound may be biosynthetically derived from Taccalonolide D through the opening and subsequent reformation of a lactone ring.[1][3]

Isolation and Purification of Taccalonolides: A Representative Protocol

Plant Material and Extraction

Fresh or dried rhizomes of Tacca plantaginea are the starting material for the isolation of this compound.[1] A common and efficient extraction method involves the use of supercritical fluid CO₂ with a methanol co-solvent. Alternatively, ethanolic extraction can be employed.[1][3]

Chromatographic Separation

The crude extract, rich in a complex mixture of steroids and other secondary metabolites, is subjected to a multi-step chromatographic purification process.

Experimental Workflow for Taccalonolide Isolation

Detailed Methodologies:

-

Silica Gel Flash Chromatography: The crude extract is loaded onto a silica gel column and eluted with a gradient of hexanes and isopropanol. Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing taccalonolides.

-

Normal Phase High-Performance Liquid Chromatography (HPLC): The taccalonolide-enriched fractions are further purified using a silica gel HPLC column with an isooctane and isopropanol mobile phase.

-

Reverse Phase High-Performance Liquid Chromatography (HPLC): Final purification is often achieved on a C18 HPLC column using a gradient of acetonitrile and water.

Structure Elucidation

The definitive structure of the isolated this compound is determined using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMBC, NOESY) and high-resolution mass spectrometry (HRMS).

Biological Activity and Mechanism of Action

Taccalonolides exert their anticancer effects primarily through the stabilization of microtubules. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase, the formation of abnormal mitotic spindles, and ultimately, apoptosis.[2][6]

Signaling Pathway of Taccalonolide-Induced Apoptosis

In Vitro Cytotoxicity

The cytotoxic potential of taccalonolides is typically evaluated against a panel of human cancer cell lines. While specific IC₅₀ values for this compound are not widely reported, the following table summarizes the activity of other representative taccalonolides.

| Taccalonolide | Cell Line | IC₅₀ (nM)[6][7][8] |

| Taccalonolide A | HeLa | 594 |

| SK-OV-3 | ~2600 | |

| Taccalonolide B | SK-OV-3 | 208 |

| Taccalonolide E | HeLa | 644 |

| SK-OV-3 | ~780 | |

| Taccalonolide N | HeLa | 247 |

| Taccalonolide AA | HeLa | 32.3 |

| Taccalonolide AF | HeLa | 23 |

| Taccalonolide AJ | HeLa | 4 |

Experimental Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay

-

Cell Plating: Cancer cells (e.g., HeLa) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Drug Treatment: Cells are treated with a serial dilution of the taccalonolide for 48-72 hours.

-

Fixation: The cells are fixed with 10% trichloroacetic acid (TCA).

-

Staining: The fixed cells are stained with 0.4% (w/v) SRB in 1% acetic acid.

-

Solubilization: The protein-bound dye is solubilized with 10 mM Tris base solution.

-

Absorbance Measurement: The absorbance is read at 510 nm using a microplate reader.

-

IC₅₀ Calculation: The concentration of the drug that inhibits cell growth by 50% (IC₅₀) is determined from the dose-response curve.

Microtubule Polymerization Assay

The direct effect of taccalonolides on microtubule assembly can be quantified using an in vitro tubulin polymerization assay.

| Compound | Concentration (µM) | Effect on Tubulin Polymerization[2][9][10] |

| Paclitaxel | 10 | Significant increase in rate and extent |

| Taccalonolide AJ | 10 | 4.7-fold increase in polymerization rate |

| 20-30 | Further increase in rate and total polymer |

Experimental Protocol: In Vitro Tubulin Polymerization Assay

-

Reaction Mixture: Purified tubulin (e.g., from porcine brain) is suspended in a polymerization buffer (e.g., G-PEM buffer containing GTP and glycerol).

-

Drug Addition: The taccalonolide or a control compound (e.g., paclitaxel) is added to the reaction mixture.

-

Initiation of Polymerization: The reaction is initiated by warming the mixture to 37°C.

-

Turbidity Measurement: The increase in turbidity due to microtubule formation is monitored over time by measuring the absorbance at 340 nm in a spectrophotometer.

-

Data Analysis: The rate and extent of polymerization are calculated from the kinetic curves.

In Vivo Antitumor Efficacy

The antitumor activity of taccalonolides is evaluated in animal models, typically using human tumor xenografts in immunodeficient mice.

Experimental Workflow for In Vivo Xenograft Studies

Experimental Protocol: Human Tumor Xenograft Model

-

Cell Implantation: Human cancer cells (e.g., MDA-MB-231 breast cancer cells) are implanted either subcutaneously or orthotopically into immunodeficient mice (e.g., nude or SCID mice).

-

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

Drug Administration: The mice are randomized into treatment and control groups. The taccalonolide is administered via a suitable route (e.g., intraperitoneal or intravenous injection) according to a predetermined dosing schedule.

-

Monitoring: Tumor volume and mouse body weight are measured regularly throughout the study.

-

Endpoint Analysis: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and processed for further analysis (e.g., histology, biomarker analysis).

Conclusion and Future Directions

This compound represents an intriguing member of a promising class of anticancer agents. While detailed biological data for this specific compound is currently limited, the established methodologies for the isolation, characterization, and evaluation of taccalonolides provide a clear path forward for its further investigation. Future research should focus on the total synthesis or efficient semi-synthesis of this compound to enable more extensive biological studies. Elucidating its specific in vitro and in vivo efficacy, as well as its potential advantages over other taccalonolides, will be crucial in determining its potential as a clinical candidate for the treatment of drug-resistant cancers. The unique structural features of this compound may offer a distinct pharmacological profile, warranting its continued exploration in the quest for novel and effective cancer therapeutics.

References

- 1. Taccalonolides: Structure, semi-synthesis, and biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Frontiers | Taccalonolides: Structure, semi-synthesis, and biological activity [frontiersin.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Taccalonolides: Novel Microtubule Stabilizers with Clinical Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification and Biological Activities of New Taccalonolide Microtubule Stabilizers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Taccalonolide Microtubule Stabilizers Generated Using Semi-Synthesis Define the Effects of Mono Acyloxy Moieties at C-7 or C-15 and Disubstitutions at C-7 and C-25 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Taccalonolides: A Novel Class of Microtubule-Stabilizing Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Taccalonolide binding to tubulin imparts microtubule stability and potent in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Taccalonolide C from Tacca plantaginea: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taccalonolides are a class of highly oxygenated, pentacyclic steroids first identified in plants of the genus Tacca.[1][2] These natural products have garnered significant interest within the scientific community for their potent microtubule-stabilizing activity, a mechanism of action shared with the highly successful taxane class of anticancer drugs.[1][3] Unlike taxanes, however, certain taccalonolides have demonstrated efficacy against drug-resistant cancer cell lines, suggesting a distinct interaction with the microtubule network and a potential to overcome common mechanisms of chemotherapy resistance.[1][4]

Tacca plantaginea, a perennial herbaceous plant native to Southeast Asia, is a notable source of these unique compounds, including Taccalonolide C.[5][6][7] This technical guide provides an in-depth overview of this compound and its congeners derived from Tacca plantaginea, with a focus on their isolation, biological activity, and mechanism of action. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this promising area of cancer therapeutics.

Source and Isolation of this compound

This compound is a naturally occurring steroid isolated from the rhizomes of Tacca plantaginea.[5][6] The isolation of this compound and other taccalonolides from T. plantaginea typically involves solvent extraction of the dried and pulverized plant material, followed by a series of chromatographic purification steps.

General Isolation Workflow

The general workflow for the isolation of taccalonolides from Tacca species is outlined below. Specific details may vary between different research groups and the specific taccalonolide being targeted.

Detailed Experimental Protocol: Extraction and Isolation

The following protocol is a composite representation based on methodologies described in the literature for the isolation of taccalonolides from Tacca species.[8]

-

Plant Material Preparation: Air-dry the rhizomes of Tacca plantaginea and pulverize them into a fine powder.

-

Extraction:

-

Perform supercritical CO2 extraction with methanol (MeOH) as a co-solvent on the dried, pulverized rhizomes.[8]

-

Alternatively, conduct sequential solvent extraction with solvents of increasing polarity, such as dichloromethane (CH2Cl2) followed by methanol.

-

-

Preliminary Purification:

-

High-Performance Liquid Chromatography (HPLC) Separation:

-

Compound Identification: Characterize the purified compounds, including this compound, using spectroscopic methods such as 1D and 2D Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS).[8]

Chemical Structure and Properties

Taccalonolides are characterized by a highly oxygenated pentacyclic steroid core.[1] The majority of these compounds possess a C2-C3 epoxide group and an enol-γ-lactone fused to the E ring.[1] this compound is distinguished by the formation of a δ-lactone ring between C15 and C24, which is a structural variation from the more common enol-γ-lactone ring seen in many other taccalonolides.[5][9] It has been proposed that this compound may be derived from Taccalonolide D through the opening of the C23-C24 lactone ring and subsequent reformation of a new lactone ring with the C15 hydroxyl group.[2][5]

Biological Activity and Mechanism of Action

Taccalonolides exert their primary biological effect through the stabilization of microtubules.[1][3] This action disrupts the dynamic instability of microtubules, which is essential for various cellular processes, particularly mitosis. The stabilization of the microtubule network leads to mitotic arrest, the formation of abnormal mitotic spindles, and ultimately, apoptosis (programmed cell death).[3][10]

Quantitative Data on Antiproliferative Activity

The antiproliferative activities of various taccalonolides have been evaluated in different cancer cell lines. The IC50 values, representing the concentration of a drug that is required for 50% inhibition in vitro, provide a measure of their potency.

| Taccalonolide | Cell Line | IC50 (nM) | Reference |

| Taccalonolide A | HeLa | 5940 | [1] |

| Taccalonolide AF | HeLa | 23 | [1] |

| Taccalonolide AI | HeLa | 47 | [1] |

| Taccalonolide AA | HeLa | 32 | [1][8] |

| Paclitaxel | HeLa | 1.6 | [1] |

Note: Lower IC50 values indicate higher potency.

Signaling Pathways

The microtubule-stabilizing effects of taccalonolides trigger a cascade of downstream signaling events that culminate in apoptosis. Key molecular events include the phosphorylation of the anti-apoptotic protein Bcl-2 and the activation of caspase-3 and mitogen-activated protein kinase (MAPK) signaling pathways.[1][9]

A unique feature of some potent taccalonolides, such as taccalonolide AJ, is their ability to covalently bind to β-tubulin at aspartate 226 (D226).[1][9] This covalent modification is thought to be mediated by the C22-C23 epoxide group and contributes to the potent and persistent microtubule-stabilizing effects.[1][2] This distinct binding mechanism may explain the ability of taccalonolides to circumvent taxane resistance mechanisms that often involve mutations in the taxane-binding site on β-tubulin.[1][4]

Experimental Protocols for Biological Evaluation

Microtubule Stabilization Assay (Cell-Based)

This protocol describes a cell-based assay to evaluate the microtubule-stabilizing activity of a compound.

-

Cell Culture: Culture a suitable cell line, such as HeLa or A-10 smooth muscle cells, in appropriate media.[3][10] A-10 cells are particularly useful due to their large, flat morphology, which allows for clear visualization of the cytoskeleton.[3]

-

Compound Treatment: Treat the cells with varying concentrations of the test compound (e.g., this compound) for a specified duration (e.g., 18 hours).[10] Include a vehicle control (e.g., DMSO) and a positive control (e.g., paclitaxel).

-

Immunofluorescence Staining:

-

Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).[11][12]

-

Permeabilize the cells with a detergent (e.g., 0.5% Triton X-100).[11][12]

-

Block non-specific antibody binding with a blocking solution (e.g., 10% goat serum).[11][12]

-

Incubate the cells with a primary antibody against α-tubulin or β-tubulin.[11][12]

-

Wash the cells and incubate with a fluorescently labeled secondary antibody.[11][12]

-

Mount the coverslips with a mounting medium containing a nuclear counterstain (e.g., DAPI).

-

-

Microscopy and Analysis: Visualize the microtubule network using a fluorescence microscope. Increased microtubule density and bundling in interphase cells, as well as the formation of abnormal mitotic spindles, are indicative of microtubule-stabilizing activity.[3][10]

Antiproliferative Assay (SRB Assay)

The sulforhodamine B (SRB) assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.

-

Cell Seeding: Seed cancer cells (e.g., HeLa) in 96-well plates at an appropriate density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the test compound for a specified period (e.g., 48-72 hours).

-

Cell Fixation: Fix the cells by adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

-

Staining: Wash the plates with water and stain the cells with SRB solution for 30 minutes at room temperature.

-

Wash and Solubilization: Wash the plates with 1% acetic acid to remove unbound dye. Air-dry the plates and solubilize the bound dye with a Tris-base solution.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 510 nm) using a microplate reader.

-

Data Analysis: Calculate the IC50 value by plotting the percentage of cell growth inhibition against the log of the compound concentration.

Conclusion and Future Directions

This compound, sourced from Tacca plantaginea, represents a compelling lead compound in the ongoing search for novel anticancer agents. Its unique structural features and potent microtubule-stabilizing activity, coupled with the potential to overcome existing drug resistance mechanisms, underscore its therapeutic promise. Further research is warranted to fully elucidate the structure-activity relationships within the taccalonolide class, optimize their pharmacokinetic properties, and explore their efficacy in preclinical and clinical settings. The detailed methodologies and data presented in this guide are intended to provide a solid foundation for researchers to advance the study of this compound and its analogues as next-generation cancer therapeutics.

References

- 1. mdpi.com [mdpi.com]

- 2. Frontiers | Taccalonolides: Structure, semi-synthesis, and biological activity [frontiersin.org]

- 3. Taccalonolides: Novel Microtubule Stabilizers with Clinical Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Taccalonolides: Microtubule Stabilizers that Circumvent Clinically Relevant Taxane Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Taccalonolides: Structure, semi-synthesis, and biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Taccalonolide Microtubule Stabilizers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tropical.theferns.info [tropical.theferns.info]

- 8. Identification and Biological Activities of New Taccalonolide Microtubule Stabilizers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Taccalonolides: A Novel Class of Microtubule-Stabilizing Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. An Experimental and Computational Study of Effects of Microtubule Stabilization on T-Cell Polarity | PLOS One [journals.plos.org]

- 12. An Experimental and Computational Study of Effects of Microtubule Stabilization on T-Cell Polarity - PMC [pmc.ncbi.nlm.nih.gov]

The Chemical Architecture of Taccalonolide C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The taccalonolides, a class of highly oxygenated pentacyclic steroids isolated from plants of the genus Tacca, have emerged as a significant area of interest in anticancer drug discovery.[1][2] These natural products are potent microtubule-stabilizing agents, a mechanism of action shared with the clinically successful taxane drugs.[3][4] However, the taccalonolides exhibit a unique ability to circumvent common mechanisms of taxane resistance, positioning them as promising candidates for the development of next-generation chemotherapeutics.[1][5] This technical guide provides an in-depth exploration of the chemical structure of a specific member of this family, Taccalonolide C, including its structural elucidation, and the broader context of the taccalonolide class.

Chemical Structure of this compound

This compound is a structurally unique member of the taccalonolide family, first isolated from Tacca plantaginea.[1][6] Like other taccalonolides, it is a highly oxygenated pentacyclic steroid.[2] The core structure of taccalonolides is characterized by a C2-C3 epoxide group and, in most cases, an enol-γ-lactone fused to the E ring.[2]

A key distinguishing feature of this compound is its C15-C26 δ-lactone ring.[1][6] This is in contrast to the more common C23-C26 γ-lactone ring found in many other taccalonolides, such as Taccalonolide A.[2] It has been proposed that this compound may be biosynthetically derived from Taccalonolide D through the opening of a C23-C24 lactone ring followed by the formation of a new lactone ring with the C15 hydroxyl group.[1][6]

The structural elucidation of this compound was accomplished through spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[7]

Physicochemical and Spectroscopic Data

While the original 1988 publication by Chen et al. provides the definitive structural elucidation of this compound, detailed public access to the full spectroscopic data is limited. However, based on the general characteristics of taccalonolides and the methodologies described in related literature, the following represents the expected data profile.

Table 1: Physicochemical and Spectroscopic Data for this compound

| Parameter | Description |

| Molecular Formula | C₃₄H₄₄O₁₃ |

| Molecular Weight | 660.7 g/mol |

| Appearance | White, amorphous powder |

| ¹H NMR | Characteristic signals for a taccalonolide backbone are expected, including multiple acetyl methyl singlets, methyl singlets and doublets in the aliphatic region, and signals for oxygenated methines. The specific chemical shifts and coupling constants would confirm the connectivity and stereochemistry of the molecule, particularly the unique C15-C26 lactone ring. |

| ¹³C NMR | Expected to show signals for all 34 carbon atoms, including carbonyl carbons from the acetyl groups and the lactone, olefinic carbons, carbons of the epoxide ring, and numerous oxygenated aliphatic carbons, consistent with the pentacyclic steroid core. |

| Mass Spectrometry | High-resolution mass spectrometry (HRMS) would confirm the molecular formula. The fragmentation pattern would provide further structural information. |

Experimental Protocols

The following sections outline the general experimental methodologies that would have been employed for the isolation and structural characterization of this compound, based on established protocols for other taccalonolides.

Isolation of this compound

The isolation of this compound from its natural source, Tacca plantaginea, would typically involve the following steps:

-

Extraction: The dried and powdered plant material (rhizomes) is extracted with a suitable organic solvent, such as methanol or ethanol, to obtain a crude extract.

-

Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity.

-

Column Chromatography: The resulting fractions are further purified using column chromatography, typically with silica gel as the stationary phase.

-

High-Performance Liquid Chromatography (HPLC): Final purification to yield pure this compound is achieved using preparative HPLC.

Structural Elucidation

The determination of the chemical structure of this compound would involve a combination of modern spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To determine the proton environment for each hydrogen atom in the molecule, providing information on connectivity through spin-spin coupling.

-

¹³C NMR: To identify the number of unique carbon atoms and their chemical environment (e.g., carbonyl, olefinic, aliphatic).

-

2D NMR (COSY, HMQC, HMBC): To establish the connectivity between protons and carbons, allowing for the complete assignment of the molecular skeleton.

-

-

Mass Spectrometry (MS):

-

High-Resolution Mass Spectrometry (HRMS): To determine the exact molecular weight and, therefore, the molecular formula of the compound.

-

Tandem Mass Spectrometry (MS/MS): To induce fragmentation of the molecule and analyze the resulting fragments, providing further confirmation of the structure.

-

Biological Activity and Mechanism of Action

The taccalonolides are primarily known for their ability to stabilize microtubules, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1] This microtubule-stabilizing effect is the basis for their potent anticancer activity.

Table 2: Antiproliferative Activity of Selected Taccalonolides

| Taccalonolide | Cell Line | IC₅₀ (nM) | Reference |

| Taccalonolide A | HeLa | 5940 | [1] |

| Taccalonolide E | HeLa | 340-990 | [4] |

| Taccalonolide AF | HeLa | 23 | [2] |

| Taccalonolide AJ | HeLa | 4.2 | [2] |

| Taccalonolide AA | HeLa | 32 | [3] |

| This compound | - | Data not available | - |

The data presented in Table 2 highlights the significant variation in antiproliferative potency among different taccalonolides, often influenced by subtle structural modifications. For instance, the epoxidation of the C22-C23 double bond in Taccalonolide A to form Taccalonolide AF dramatically increases its potency.[2]

Conclusion

This compound represents an intriguing member of the taccalonolide family due to its unique C15-C26 δ-lactone ring. While its detailed biological activity profile remains to be fully elucidated, its chemical structure provides valuable insights into the structure-activity relationships within this important class of natural products. Further investigation into the synthesis and biological evaluation of this compound and its analogs could provide new avenues for the development of novel anticancer agents that can overcome existing drug resistance.

References

- 1. Taccalonolides: Structure, semi-synthesis, and biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Taccalonolides: A Novel Class of Microtubule-Stabilizing Anticancer Agents [mdpi.com]

- 3. scholars.uthscsa.edu [scholars.uthscsa.edu]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

Taccalonolide C: A Deep Dive into its Mechanism of Action on Microtubules

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taccalonolides, a class of highly oxygenated steroids isolated from plants of the genus Tacca, represent a novel and promising group of microtubule-stabilizing agents for cancer therapy.[1][2] Unlike the well-known taxanes, such as paclitaxel, taccalonolides exhibit a unique mechanism of action, allowing them to circumvent common mechanisms of drug resistance.[1][2][3] This technical guide provides an in-depth exploration of the molecular interactions and cellular consequences of Taccalonolide C and its potent analogues on the microtubule network.

Core Mechanism: Covalent Binding and Microtubule Stabilization

The defining feature of the more potent taccalonolides, such as the semi-synthetic analogue Taccalonolide AJ, is their ability to form a covalent bond with β-tubulin.[1][4] This irreversible interaction is a key differentiator from other microtubule stabilizers like paclitaxel and laulimalide.[4]

Binding Site: X-ray crystallography has revealed that taccalonolides with a C22-C23 epoxide group covalently bind to the aspartate 226 (D226) residue of β-tubulin.[1] This binding occurs within a pocket that is distinct from the taxane-binding site.[4] In addition to the covalent bond, hydrogen bonds are formed with surrounding residues, including H229, T276, and R278, further securing the interaction.[1] The bulky substituent at the C-1 position of the taccalonolide molecule also plays a crucial role in its antiproliferative activity.[5]

Impact on Microtubule Dynamics: This covalent attachment profoundly stabilizes microtubules, making them resistant to depolymerization, even under cold conditions.[4][6] Taccalonolide AJ, for instance, has been shown to enhance both the rate and extent of tubulin polymerization.[1][4] A notable characteristic of taccalonolide-induced polymerization is the significant reduction in the lag time for microtubule formation compared to paclitaxel, although a brief lag is still observed, suggesting a novel binding mechanism.[1] The resulting microtubules exhibit strong inter-protofilament stability.[4][7]

Cellular Consequences of Microtubule Stabilization

The hyper-stabilization of the microtubule network by taccalonolides disrupts the dynamic instability essential for various cellular processes, leading to potent anti-cancer effects.

Mitotic Arrest: In proliferating cells, the rigid microtubule network prevents the proper formation and function of the mitotic spindle. This leads to the formation of aberrant, often multipolar, spindles and ultimately triggers a mitotic arrest at the G2/M phase of the cell cycle.[6][8][9] This prolonged arrest activates apoptotic pathways, leading to programmed cell death.[2][8]

Interphase Microtubule Bundling: Taccalonolides also induce the formation of thick bundles of microtubules in the cytoplasm of interphase cells.[1][4][10] A key distinction from paclitaxel is that taccalonolides can cause this bundling at concentrations close to their IC50 values for antiproliferative effects, suggesting that disruption of interphase microtubule functions may be a more significant contributor to their overall cytotoxicity compared to taxanes.[10][11]

Overcoming Drug Resistance: A significant advantage of taccalonolides is their ability to circumvent clinically relevant mechanisms of taxane resistance. They are not substrates for the P-glycoprotein (Pgp) efflux pump and can overcome resistance mediated by the expression of MRP7 and specific β-tubulin isotypes.[1][2][3] This makes them promising candidates for treating drug-resistant cancers.

Quantitative Data Summary

The following tables summarize key quantitative data related to the activity of various taccalonolides.

| Taccalonolide | Cell Line | IC50 (nM) | Reference |

| Taccalonolide A | HeLa | 5940 | [1] |

| Taccalonolide A | - | 200 - 2000 | [8] |

| Taccalonolide AA | HeLa | 32 | [1][9] |

| Taccalonolide AF | HeLa | 23 | [1][4] |

| Taccalonolide AI-epoxide | - | 0.88 | [1] |

| Taccalonolide AJ | HeLa | 4 | [4] |

| Taccalonolide AJ | HeLa | 4.2 | [12] |

| Taccalonolide T-epoxide | - | 0.45 | [1] |

| Paclitaxel | HeLa | 1-3 | [4] |

Table 1: Antiproliferative Activity (IC50) of Selected Taccalonolides.

| Compound | Concentration (µM) | Effect on Tubulin Polymerization | Reference |

| Taccalonolide AJ | 10 | 4.7-fold increase in polymerization rate over vehicle | [1] |

| Taccalonolide AJ | 10 | Doubling in total polymer formed | [1] |

| Paclitaxel | 10 | Similar increase in polymerization rate and total polymer as 10 µM Taccalonolide AJ | [1] |

| Laulimalide | 10 | Similar increase in polymerization rate and total polymer as 10 µM Taccalonolide AJ | [1] |

| Taccalonolide AJ | 20-30 | Further 30-66% increase in polymerization rate and total polymer | [1] |

| Paclitaxel | >10 | No significant further increase in polymerization | [1] |

| Laulimalide | >10 | No significant further increase in polymerization | [1] |

Table 2: Effects on In Vitro Tubulin Polymerization.

Experimental Protocols

Tubulin Polymerization Assay (Turbidimetric Method)

This assay measures the increase in turbidity as soluble tubulin dimers polymerize into microtubules.

Materials:

-

Purified porcine brain tubulin (e.g., from Cytoskeleton, Inc.)

-

GPEM buffer (80 mM PIPES pH 6.8, 1 mM MgCl2, 1 mM EGTA)

-

Glycerol

-

GTP (1 mM final concentration)

-

This compound or analogue (dissolved in a suitable solvent, e.g., DMSO or EtOH)

-

Spectrophotometer with temperature control (e.g., Spectramax plate reader)

Procedure:

-

Prepare a solution of 2 mg/ml tubulin in GPEM buffer containing 10% glycerol and 1 mM GTP.

-

In a 96-well plate, add the desired concentration of this compound or control compound (e.g., paclitaxel, vehicle) to the wells. The final solvent concentration should be kept low (e.g., 0.5% v/v).[4]

-

Add the tubulin solution to each well to a final volume of 200 µl.

-

Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

-

Monitor the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 30-60 minutes).

-

For cold-induced depolymerization studies, after the initial polymerization, the plate can be cooled to 4°C or -20°C for a defined period (e.g., 30 minutes), and then returned to 37°C to monitor re-polymerization.[4]

Indirect Immunofluorescence for Microtubule Visualization

This technique allows for the visualization of the microtubule network within cells treated with this compound.

Materials:

-

HeLa cells (or other suitable cell line)

-

Cell culture medium and supplements

-

This compound or analogue

-

Methanol (for fixation)

-

Phosphate-buffered saline (PBS)

-

Primary antibody: anti-β-tubulin antibody

-

Secondary antibody: fluorescently-labeled anti-mouse/rabbit IgG

-

DAPI (for nuclear staining)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Seed HeLa cells on coverslips in a petri dish and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or control compounds for a specified duration (e.g., 18 hours).[9]

-

Wash the cells with PBS.

-

Fix the cells with ice-cold methanol for 10 minutes at -20°C.

-

Wash the cells three times with PBS.

-

Incubate the cells with the primary anti-β-tubulin antibody (diluted in PBS with a blocking agent like BSA) for 1 hour at room temperature.

-

Wash the cells three times with PBS.

-

Incubate the cells with the fluorescently-labeled secondary antibody and DAPI for 1 hour at room temperature, protected from light.

-

Wash the cells three times with PBS.

-

Mount the coverslips onto microscope slides using a mounting medium.

-

Visualize the microtubule and nuclear morphology using a fluorescence microscope.

Visualizations

References

- 1. mdpi.com [mdpi.com]

- 2. Frontiers | Taccalonolides: Structure, semi-synthesis, and biological activity [frontiersin.org]

- 3. The Taccalonolides: Microtubule Stabilizers that Circumvent Clinically Relevant Taxane Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Taccalonolide binding to tubulin imparts microtubule stability and potent in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthetic Reactions with Rare Taccalonolides Reveal the Value of C-22,23 Epoxidation for Microtubule Stabilizing Potency - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Taccalonolide Microtubule Stabilizers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Taccalonolides: Novel Microtubule Stabilizers with Clinical Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification and Biological Activities of New Taccalonolide Microtubule Stabilizers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cellular studies reveal mechanistic differences between taccalonolide A and paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cellular studies reveal mechanistic differences between taccalonolide A and paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

Unraveling the Enigma of Taccalonolide C: A Technical Guide to its Unique Microtubule Stabilization

For Researchers, Scientists, and Drug Development Professionals

Introduction

The taccalonolides, a class of highly oxygenated pentacyclic steroids isolated from plants of the genus Tacca, represent a promising new frontier in cancer chemotherapy. Unlike traditional microtubule-targeting agents, certain taccalonolides exhibit a unique mechanism of action, potent activity against drug-resistant cancer models, and a distinct structural scaffold. This technical guide focuses on Taccalonolide C, a member of this family, providing an in-depth overview of its mechanism of action, methodologies for its study, and its potential in drug development. While specific data for this compound is limited in the current literature, this guide leverages the extensive research on closely related taccalonolides to provide a comprehensive framework for its investigation.

Taccalonolides are distinguished by their ability to stabilize microtubules, leading to mitotic arrest and apoptosis in cancer cells.[1][2] What sets the more potent taccalonolides apart is their novel covalent binding mechanism to β-tubulin, a feature not observed with taxanes or vinca alkaloids.[1] This unique interaction allows them to circumvent common mechanisms of taxane resistance, such as overexpression of P-glycoprotein (Pgp), multidrug resistance-associated protein 7 (MRP7), and the βIII-tubulin isotype.[3][4]

The Unique Mechanism of Taccalonolide-Induced Microtubule Stabilization

The hallmark of potent taccalonolides, such as the well-studied Taccalonolide AJ, is their ability to form a covalent bond with β-tubulin.[3] This irreversible binding is mediated by a C22-C23 epoxide moiety, which reacts with the aspartate 226 residue of β-tubulin.[1][3] This covalent linkage imparts profound stability to the microtubule structure.[5][6] While this compound itself possesses a C15-C26 lactone ring, differing from the more common C23-C26 lactone ring of other taccalonolides, the presence and reactivity of an epoxide at the C22-C23 position would be a critical determinant of its potency and covalent binding capacity.[2]

The downstream consequences of this unique microtubule stabilization are multifaceted, culminating in apoptotic cell death. The key cellular events include:

-

Increased Microtubule Polymerization: Potent taccalonolides enhance the rate and extent of tubulin polymerization.[7]

-

Mitotic Arrest: Stabilized microtubules are unable to undergo the dynamic changes required for proper mitotic spindle formation and function, leading to an arrest of the cell cycle in the G2/M phase.[2][3]

-

Induction of Apoptosis: The sustained mitotic arrest triggers the intrinsic apoptotic pathway, characterized by the phosphorylation of the anti-apoptotic protein Bcl-2 and the activation of caspases.[1][7]

Quantitative Data on Taccalonolide Activity

| Taccalonolide | Cell Line | IC50 (nM)[3] |

| A | HeLa | 594 ± 43 |

| B | HeLa | 190 ± 3 |

| E | HeLa | 644 ± 10 |

| N | HeLa | 247 ± 16 |

| AA | HeLa | 32.3 ± 1.9 |

| Paclitaxel | HeLa | 1.2 ± 0.1 |

Table 1: Antiproliferative Activity of Various Taccalonolides in HeLa Cells. Data is presented as the mean ± standard deviation.

| Compound | Concentration (µM) | Relative Rate of Polymerization (fold increase vs. vehicle)[7] | Total Polymer Formed (fold increase vs. vehicle)[7] |

| Taccalonolide AJ | 10 | 4.7 | 2.0 |

| Paclitaxel | 10 | ~4.7 | ~2.0 |

| Laulimalide | 10 | ~4.7 | ~2.0 |

Table 2: Effect of Taccalonolide AJ and Other Microtubule Stabilizers on in vitro Tubulin Polymerization.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the activity of this compound.

Tubulin Polymerization Assay

This assay measures the ability of a compound to promote the assembly of purified tubulin into microtubules.

Materials:

-

Purified tubulin (e.g., from bovine brain)

-

GTP solution

-

General Tubulin Buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

This compound stock solution (in DMSO)

-

Microplate reader capable of measuring absorbance at 340 nm

Protocol:

-

Prepare a tubulin solution at a final concentration of 2 mg/mL in General Tubulin Buffer containing 1 mM GTP.

-

Add this compound or vehicle control (DMSO) to the tubulin solution at the desired final concentrations.

-

Incubate the mixture on ice for 5 minutes.

-

Transfer the plate to a microplate reader pre-warmed to 37°C.

-

Measure the absorbance at 340 nm every 30 seconds for at least 60 minutes to monitor the kinetics of tubulin polymerization. An increase in absorbance indicates microtubule formation.

Immunofluorescence Microscopy for Microtubule Analysis

This technique allows for the visualization of the effects of this compound on the microtubule network within cells.

Materials:

-

Cancer cell line (e.g., HeLa) cultured on glass coverslips

-

This compound

-

Methanol (ice-cold)

-

Phosphate-buffered saline (PBS)

-

Primary antibody against β-tubulin

-

Fluorescently labeled secondary antibody

-

DAPI (for nuclear staining)

-

Antifade mounting medium

-

Fluorescence microscope

Protocol:

-

Treat cells with various concentrations of this compound or vehicle for a specified time (e.g., 18 hours).

-

Fix the cells by incubating with ice-cold methanol for 10 minutes.

-

Wash the cells three times with PBS.

-

Block non-specific antibody binding with a suitable blocking buffer (e.g., PBS with 5% bovine serum albumin) for 1 hour.

-

Incubate with the primary anti-β-tubulin antibody diluted in blocking buffer for 1 hour at room temperature.

-

Wash the cells three times with PBS.

-

Incubate with the fluorescently labeled secondary antibody and DAPI in blocking buffer for 1 hour at room temperature, protected from light.

-

Wash the cells three times with PBS.

-

Mount the coverslips onto microscope slides using antifade mounting medium.

-

Visualize the microtubule and nuclear morphology using a fluorescence microscope.

Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle (G1, S, G2/M) following treatment with this compound.

Materials:

-

Cancer cell line

-

This compound

-

PBS

-

Ethanol (70%, ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Protocol:

-

Treat cells with this compound or vehicle for the desired duration.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate at room temperature for 30 minutes in the dark.

-

Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA.

Visualizing the Molecular Cascade

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathway of this compound and a typical experimental workflow.

Caption: Proposed signaling pathway of this compound.

Caption: Workflow for characterizing this compound.

Conclusion

This compound, and the broader taccalonolide family, present a compelling avenue for the development of novel anticancer therapeutics. Their unique covalent mechanism of microtubule stabilization offers a potential solution to the pervasive problem of taxane resistance. While further research is required to fully elucidate the specific properties of this compound, the methodologies and comparative data presented in this guide provide a robust framework for its investigation. The continued exploration of this fascinating class of natural products holds significant promise for expanding the arsenal of effective cancer treatments.

References

- 1. Frontiers | Taccalonolides: Structure, semi-synthesis, and biological activity [frontiersin.org]

- 2. Taccalonolides: Novel Microtubule Stabilizers with Clinical Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification and Biological Activities of New Taccalonolide Microtubule Stabilizers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthetic Reactions with Rare Taccalonolides Reveal the Value of C-22,23 Epoxidation for Microtubule Stabilizing Potency - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Taccalonolide binding to tubulin imparts microtubule stability and potent in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

Taccalonolide C: A Technical Guide on the Pentacyclic Steroid with Novel Antitumor Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Taccalonolide C, a member of the taccalonolide family of microtubule-stabilizing agents, represents a unique class of pentacyclic steroids with significant potential in oncology. Isolated from plants of the genus Tacca, these compounds exhibit a distinct mechanism of action compared to other microtubule-targeting drugs like taxanes. This technical guide provides an in-depth overview of this compound and its analogues, focusing on their mechanism of action, structure-activity relationships, and preclinical efficacy. Detailed experimental protocols for key assays and a summary of quantitative data are presented to facilitate further research and development in this promising area of cancer therapeutics.

Introduction

Microtubule-targeting agents are a cornerstone of cancer chemotherapy. They function by disrupting the dynamics of microtubule polymerization and depolymerization, which are critical for cell division, leading to mitotic arrest and apoptosis. The taccalonolides are a class of highly acetylated pentacyclic steroids that have emerged as a novel group of microtubule stabilizers.[1] Unlike taxanes, which bind to the taxane-binding site on β-tubulin, most taccalonolides were initially thought to act via a different mechanism.[1][2] However, more recent studies on highly potent taccalonolides, particularly those possessing a C-22,23 epoxide moiety, have revealed a covalent binding to β-tubulin at aspartate 226 (D226).[3][4] This unique interaction allows them to circumvent common mechanisms of taxane resistance, such as P-glycoprotein efflux and βIII-tubulin expression.[1][5]

This compound is a notable member of this family, distinguished by the absence of a C23-C26 lactone ring, a common feature in other taccalonolides.[5] While generally less potent than its epoxy-containing counterparts like Taccalonolide AF and AJ, the study of this compound and its semi-synthetic derivatives provides valuable insights into the structure-activity relationships of this class of compounds.

Mechanism of Action

The primary mechanism of action of taccalonolides is the stabilization of microtubules. This leads to a cascade of cellular events culminating in apoptotic cell death.

-

Microtubule Stabilization: Taccalonolides, particularly the more potent epoxy-derivatives, directly interact with tubulin to enhance microtubule polymerization.[4][6] Taccalonolide AJ, for instance, increases both the rate and extent of tubulin polymerization.[4]

-

Covalent Binding: The C-22,23 epoxide group present in the most potent taccalonolides, such as AF and AJ, forms a covalent bond with the aspartate 226 residue of β-tubulin.[3][4] This irreversible binding contributes to their persistent cellular effects.

-

Mitotic Arrest: The stabilization of microtubules disrupts the formation of the mitotic spindle, a critical structure for chromosome segregation during cell division. This leads to an arrest of the cell cycle in the G2/M phase.[5][7]

-

Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway. Key events include the phosphorylation of the anti-apoptotic protein Bcl-2 and the activation of caspases, ultimately leading to programmed cell death.[5][8][9]

Data Presentation

In Vitro Antiproliferative Activity of Taccalonolides

The following table summarizes the 50% inhibitory concentration (IC50) values of various taccalonolides against a panel of human cancer cell lines.

| Taccalonolide | Cell Line | Cancer Type | IC50 (nM) | Reference(s) |

| Taccalonolide A | SK-OV-3 | Ovarian | 2600 | [8] |

| MDA-MB-435 | Melanoma | 2600 | [8] | |

| NCI/ADR | Doxorubicin-resistant Breast | 27820 | [8] | |

| HeLa | Cervical | 594-5380 | [4][10] | |

| Taccalonolide E | SK-OV-3 | Ovarian | 780 | [8] |

| MDA-MB-435 | Melanoma | 990 | [8] | |

| NCI/ADR | Doxorubicin-resistant Breast | 26730 | [8] | |

| HeLa | Cervical | 644 | [10] | |

| Taccalonolide AF | HeLa | Cervical | 23-24 | [1][4] |

| Taccalonolide AJ | HeLa | Cervical | 4 | [1][4] |

| This compound-6 Analogue (14) | HeLa | Cervical | 1.2 | [11] |

| T-epoxide | HeLa | Cervical | 0.45 | [4] |

| AI-epoxide | HeLa | Cervical | 0.88 | [4] |

In Vivo Antitumor Efficacy of Taccalonolides

The table below presents a summary of in vivo studies demonstrating the antitumor activity of taccalonolides in xenograft models.

| Taccalonolide | Tumor Model | Dosing Regimen | Key Findings | Reference(s) |

| Taccalonolide A | Mam17/ADR (Pgp-expressing) | 38 mg/kg total dose | Effective antitumor activity against a drug-insensitive tumor. | [7] |

| Taccalonolide E | Mam17/ADR (Pgp-expressing) | 86 mg/kg total dose | Potent in vivo efficacy. | [7] |

| Taccalonolide AF | MDA-MB-231 (Breast) | Not specified | Caused tumor regression. | [6][12] |

| Taccalonolide AJ | MDA-MB-231 (Breast) | Systemic administration | Lacked significant antitumor efficacy, likely due to a short in vivo half-life. | [1][2] |

| Taccalonolide AJ | MDA-MB-231 (Breast) | Intratumoral administration | Excellent and persistent antitumor efficacy. | [2] |

| C-6 Analogue (14) | MDA-MB-231 (Breast) | 4 mg/kg total dose | No evidence of antitumor efficacy with systemic injection. | [11] |

Pharmacokinetic Parameters of Taccalonolides

| Taccalonolide | Parameter | Value | Reference(s) |

| Taccalonolide AF | Elimination Half-life | 44 min | [1][2] |

| Taccalonolide AJ | Elimination Half-life | 8.1 min | [1][2] |

Experimental Protocols

Microtubule Polymerization Assay (Turbidimetric)

This assay measures the effect of compounds on the polymerization of purified tubulin in vitro by monitoring the change in turbidity.

Materials:

-

Purified porcine brain tubulin (e.g., from Cytoskeleton, Inc.)

-

GPEM buffer (80 mM PIPES, pH 6.8, 1 mM MgCl2, 1 mM EGTA)

-

Glycerol

-

GTP (Guanosine-5'-triphosphate)

-

This compound or its analogues

-

Paclitaxel (positive control)

-

Vehicle (e.g., DMSO)

-

96-well microplate

-

Spectrophotometer with temperature control

Procedure:

-

Prepare a 2 mg/mL solution of tubulin in ice-cold GPEM buffer containing 10% glycerol and 1 mM GTP.

-

Add the test compound (this compound or analogue) or control (paclitaxel or vehicle) to the wells of a pre-warmed 96-well plate.

-

Add the tubulin solution to each well to initiate the polymerization reaction. The final volume should be approximately 200 µL.

-

Immediately place the plate in a spectrophotometer pre-heated to 37°C.

-

Measure the absorbance at 340 nm every minute for a duration of 30-60 minutes to monitor the increase in turbidity, which corresponds to microtubule polymerization.[6]

-

To assess the cold stability of the polymerized microtubules, the plate can be cooled to 4°C or -20°C for 30 minutes, followed by re-warming to 37°C while monitoring turbidity.[6]

Cell Viability Assay (MTT Assay)

This colorimetric assay determines the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

Human cancer cell line (e.g., HeLa, MDA-MB-231)

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound or its analogues

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

-

Treat the cells with various concentrations of this compound or its analogues for a specified period (e.g., 48 or 72 hours). Include vehicle-treated cells as a negative control.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[13][14]

-

During this incubation, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[13][14]

-

Gently mix the plate to ensure complete solubilization.

-

Measure the absorbance of each well at a wavelength between 550 and 600 nm using a microplate reader.[13]

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

In Vivo Xenograft Model

This protocol describes a general procedure for evaluating the antitumor efficacy of this compound or its analogues in a breast cancer xenograft model.

Materials:

-

Immunocompromised mice (e.g., athymic nude or NOD-scid)

-

Human breast cancer cell line (e.g., MDA-MB-231)

-

Matrigel (optional)

-

This compound or its analogues formulated for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of human breast cancer cells (e.g., 5 x 10^6 cells in 100 µL of PBS, optionally mixed with Matrigel) into the flank or mammary fat pad of the immunocompromised mice.[15][16]

-

Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.[16]

-

Administer this compound or its analogue to the treatment group via the desired route (e.g., intraperitoneal, intravenous, or intratumoral injection) according to a predetermined dosing schedule. The control group receives the vehicle.

-

Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (e.g., Volume = (Length x Width²)/2).[16]

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).

Visualizations

Signaling Pathway of Taccalonolide-Induced Apoptosis

Caption: Signaling pathway of epoxy-taccalonolide induced apoptosis.

Experimental Workflow for Microtubule Polymerization Assay

Caption: Workflow for the in vitro microtubule polymerization assay.

Experimental Workflow for In Vivo Xenograft Study

Caption: Workflow for an in vivo xenograft efficacy study.

Conclusion

This compound and its analogues represent a compelling class of pentacyclic steroidal microtubule stabilizers with a novel mechanism of action that can overcome clinically relevant drug resistance. The covalent modification of β-tubulin by epoxy-taccalonolides distinguishes them from other microtubule-targeting agents and provides a strong rationale for their continued development. While challenges related to potency and pharmacokinetic properties remain, particularly for systemic administration, the unique biology of the taccalonolides offers exciting opportunities for the development of new anticancer therapeutics. Further research focusing on medicinal chemistry efforts to optimize the taccalonolide scaffold and explore targeted delivery strategies holds the potential to unlock the full therapeutic value of this promising class of natural products.

References

- 1. Pharmacokinetic Analysis and in Vivo Antitumor Efficacy of Taccalonolides AF and AJ - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Pharmacokinetic Analysis and in Vivo Antitumor Efficacy of Taccalonolides AF and AJ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Frontiers | Taccalonolides: Structure, semi-synthesis, and biological activity [frontiersin.org]

- 6. Taccalonolide binding to tubulin imparts microtubule stability and potent in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Taccalonolides: Novel Microtubule Stabilizers with Clinical Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Taccalonolides: A Novel Class of Microtubule-Stabilizing Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification and Biological Activities of New Taccalonolide Microtubule Stabilizers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound-6 Analogues, Including Paclitaxel Hybrids, Demonstrate Improved Microtubule Polymerizing Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubcompare.ai [pubcompare.ai]

The Origin of Taccalonolide C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taccalonolide C is a member of the taccalonolide family, a group of highly oxygenated, pentacyclic steroids that have garnered significant interest in the field of oncology.[1] These natural products are recognized for their potent microtubule-stabilizing activity, a mechanism of action shared with the highly successful taxane class of anticancer drugs.[2][3] However, taccalonolides exhibit efficacy against taxane-resistant cancer models, suggesting a distinct interaction with tubulin and offering a promising avenue for the development of novel chemotherapeutics.[4] This technical guide provides an in-depth exploration of the origin of this compound, detailing its natural source, isolation, and the experimental protocols and signaling pathways associated with its biological activity.

Natural Source and Biosynthesis

This compound is a secondary metabolite isolated from the rhizomes of Tacca plantaginea, a plant species belonging to the family Taccaceae.[1][2] The biosynthesis of this compound is believed to be closely related to that of other taccalonolides. It has been proposed that this compound may be derived from Taccalonolide D through a fascinating molecular rearrangement. This proposed pathway involves the opening of the C23–C24 lactone ring present in Taccalonolide D, followed by the formation of a new, more stable six-membered lactone ring with the hydroxyl group at C15, resulting in the characteristic C15–C26 lactone ring of this compound.[1][2]

Isolation and Physicochemical Properties

The isolation of this compound from Tacca plantaginea is a multi-step process that leverages various chromatographic techniques to separate this specific steroid from a complex mixture of other taccalonolides and plant metabolites. A general workflow for the isolation of taccalonolides, which can be adapted for this compound, is outlined below.

Experimental Protocols

General Isolation Protocol for Taccalonolides from Tacca Species:

-

Extraction: The dried and powdered rhizomes of Tacca plantaginea are typically extracted with a solvent system such as supercritical fluid CO2 with a methanol modifier. This method is efficient for extracting a broad range of secondary metabolites, including the taccalonolides.[5]

-

Preliminary Fractionation: The crude extract is then subjected to flash chromatography on a silica gel column. A solvent gradient, for example, a mixture of hexanes and isopropanol, is used to separate the extract into fractions with varying polarities.[5]

-

Purification: The fractions enriched with taccalonolides are further purified using High-Performance Liquid Chromatography (HPLC). Both normal-phase and reverse-phase HPLC may be employed with different solvent systems to achieve the separation of individual taccalonolides. For instance, a C18 column with a gradient of acetonitrile and water is a common choice for reverse-phase separation.[5]

Structure Elucidation:

The definitive structure of this compound and other novel taccalonolides is determined using a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments are crucial for elucidating the complex pentacyclic steroid backbone and the stereochemistry of the molecule.[5][6]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the precise molecular formula of the compound.[6][7]

Physicochemical and Spectral Data of Taccalonolides

The following table summarizes the general physicochemical and spectral data characteristic of the taccalonolide class of compounds. Specific data for this compound can be obtained through detailed analysis as described in the structure elucidation protocol.

| Property | Data |

| Appearance | White powder[5][6] |

| General Molecular Formula | C₃₄H₄₄O₁₃ (for a related taccalonolide)[6] |

| ¹H NMR (CDCl₃, 500 MHz) | Characteristic signals include: multiple methyl singlets and doublets, acetyl methyls, oxygenated methines, and epoxide methines.[5][6][8] |

| ¹³C NMR (CDCl₃, 125 MHz) | Resonances corresponding to the pentacyclic steroid core, lactone carbonyls, and numerous oxygenated carbons.[5] |

| High-Resolution Mass Spectrometry | Provides the exact mass, allowing for the determination of the elemental composition.[6][7] |

Mechanism of Action and Signaling Pathway

The primary mechanism of action of taccalonolides is the stabilization of microtubules.[2][3] Unlike some other microtubule-stabilizing agents, certain potent taccalonolides, particularly those with a C22-C23 epoxide, have been shown to form a covalent bond with β-tubulin.[3][9] This irreversible binding leads to a profound stabilization of the microtubule polymer, disrupting the dynamic instability required for proper mitotic spindle formation and function.[10]

The stabilization of microtubules by taccalonolides triggers a cascade of downstream signaling events, ultimately leading to programmed cell death, or apoptosis. This process is a key component of their anticancer activity.

Signaling Pathway of Taccalonolide-Induced Apoptosis

Caption: this compound induced apoptosis pathway.

The stabilization of microtubules disrupts the formation of the mitotic spindle, leading to an arrest of the cell cycle in the G2/M phase.[4][11] This prolonged mitotic arrest activates downstream signaling pathways, including the phosphorylation of the anti-apoptotic protein Bcl-2.[2][11] The phosphorylation of Bcl-2 inactivates its protective function, ultimately tipping the cellular balance towards apoptosis.[2]

Experimental Workflows

Bioassay-Guided Fractionation

The discovery and isolation of novel taccalonolides, including this compound, often relies on a bioassay-guided fractionation approach. This strategy uses a specific biological assay to track the activity of interest throughout the separation process, ensuring that the most potent compounds are isolated.

Caption: Bioassay-guided fractionation workflow.

This workflow begins with a crude plant extract that is systematically separated into fractions of decreasing complexity.[4] After each separation step, the fractions are tested for their ability to stabilize microtubules or for their cytotoxic effects on cancer cell lines.[4] The most active fractions are then selected for further purification until a pure, active compound like this compound is isolated.

Conclusion

This compound, originating from the plant Tacca plantaginea, represents a fascinating and promising class of natural products. Its unique chemical structure and potent microtubule-stabilizing activity, coupled with its ability to overcome common mechanisms of drug resistance, make it a compelling candidate for further investigation in the development of next-generation anticancer therapies. The detailed understanding of its origin, isolation, and mechanism of action provides a solid foundation for researchers and drug development professionals to unlock the full therapeutic potential of this remarkable molecule.

References

- 1. Taccalonolides: Structure, semi-synthesis, and biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Taccalonolides: Structure, semi-synthesis, and biological activity [frontiersin.org]

- 3. Taccalonolides: A Novel Class of Microtubule-Stabilizing Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Taccalonolides: Novel Microtubule Stabilizers with Clinical Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification and Biological Activities of New Taccalonolide Microtubule Stabilizers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthetic Reactions with Rare Taccalonolides Reveal the Value of C-22,23 Epoxidation for Microtubule Stabilizing Potency - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Taccalonolide Microtubule Stabilizers Generated Using Semi-Synthesis Define the Effects of Mono Acyloxy Moieties at C-7 or C-15 and Disubstitutions at C-7 and C-25 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Taccalonolide binding to tubulin imparts microtubule stability and potent in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

Initial Bioassays of Purified Taccalonolides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial biological evaluations of purified taccalonolides, a unique class of microtubule-stabilizing agents with potential applications in oncology. This document details their mechanism of action, summarizes key quantitative data from seminal studies, and outlines the experimental protocols used in their initial characterization.

Core Mechanism of Action: Microtubule Stabilization

Taccalonolides represent a novel class of microtubule-stabilizing agents, sharing this broad mechanism with clinically successful drugs like paclitaxel.[1][2] However, early studies revealed that their specific mode of interaction with the microtubule network is distinct. Unlike taxanes, which bind directly to β-tubulin, initial findings for some taccalonolides, such as A and E, suggested they do not directly bind to purified tubulin or microtubules.[2][3] More potent, later-identified taccalonolides, such as AF and AJ, were found to directly bind and enhance microtubule polymerization.[1][4] Taccalonolide AJ, for instance, has been shown to covalently bind to β-tubulin at residue D226.[1][5]

This interaction leads to the stabilization of microtubules, suppressing their dynamic instability. This disruption of normal microtubule function has profound effects on cellular processes, particularly mitosis. The inability of the mitotic spindle to form and function correctly leads to cell cycle arrest in the G2/M phase, ultimately triggering apoptosis (programmed cell death).[1][6][7] A key characteristic of taccalonolides is their ability to cause the formation of abnormal mitotic spindles, often with multiple poles.[1][7]

Quantitative Bioassay Data

The following tables summarize the key quantitative findings from initial bioassays of various purified taccalonolides.

Table 1: In Vitro Antiproliferative Activity of Taccalonolides

| Taccalonolide | Cell Line | IC50 Value | Citation |

| A | HeLa | 5380 nM | [1] |

| A | HeLa | 594 nM | [3] |

| A | SK-OV-3 | 622 nM | [8] |

| AA | HeLa | 32.3 nM | [9] |

| AF | HeLa | 23 nM | [4] |

| AJ | HeLa | 4 nM | [4] |

| B | HeLa | 190 nM | [9] |

| E | SK-OV-3 | - | [7] |

| E | MDA-MB-435 | - | [7] |

| E | NCI/ADR | - | [7] |

| N | HeLa | 247 nM | [9] |

| R | HeLa | 13 µM | [9] |

| T | HeLa | 335 nM | [9] |

| Z | HeLa | 120 nM | [9] |

| Paclitaxel | HeLa | 1.6 nM | [3] |

Note: IC50 values can vary between studies due to different experimental conditions.

Table 2: Effects of Taccalonolides on Microtubule Polymerization and Cell Cycle

| Taccalonolide | Assay | Concentration | Effect | Citation |

| A | Interphase Microtubule Bundling (HeLa) | 250 nM | Initiation of microtubule bundles | [1] |

| A | Interphase Microtubule Bundling (HeLa) | 500 nM - 2.5 µM | Increased number and thickness of bundles | [1] |

| E | Mitotic Spindle Formation (A-10) | 1 µM | Majority of mitotic cells have ≥3 spindle poles | [1] |

| E | Mitotic Spindle Formation (A-10) | 5 µM | 70% of mitotic cells have ≥5 spindle poles | [1] |

| AJ | Tubulin Polymerization | 10 µM | 4.7-fold increase in polymerization rate | [1] |

| AJ | Tubulin Polymerization | 20-30 µM | Further 30-66% increase in polymerization rate and total polymer | [1] |

| All evaluated | Cell Cycle Analysis (HeLa) | Varies | Accumulation of cells in G2/M phase | [9] |

Experimental Protocols

Detailed methodologies for the key bioassays are provided below.

Cell Culture and Drug Preparation

-

Cell Lines: Human cervical cancer (HeLa), human ovarian cancer (SK-OV-3), and A-10 embryonic aortic smooth muscle cells are commonly used.[6][7][9]

-

Culture Conditions: Cells are maintained in appropriate culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated in a humidified atmosphere at 37°C with 5% CO2.

-

Drug Preparation: Purified taccalonolides are dissolved in a suitable solvent, such as DMSO, to create a stock solution.[8] Serial dilutions are then prepared in the culture medium to achieve the desired final concentrations for the assays.

Antiproliferative (Cytotoxicity) Assay

The Sulforhodamine B (SRB) assay is a common method to evaluate the effect of compounds on cell proliferation.[7][9]

-

Cell Plating: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Drug Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the taccalonolide or a vehicle control (e.g., DMSO).

-

Incubation: The plates are incubated for a specified period (e.g., 48-72 hours).

-

Cell Fixation: The cells are fixed by adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

-

Staining: The plates are washed with water and air-dried. The fixed cells are then stained with SRB solution for 30 minutes at room temperature.

-

Washing and Solubilization: Unbound dye is removed by washing with 1% acetic acid. The plates are air-dried, and the bound stain is solubilized with a Tris-base solution.

-

Data Acquisition: The absorbance is read on a microplate reader at a specific wavelength (e.g., 510 nm).

-

Analysis: The IC50 value (the concentration of drug that inhibits cell growth by 50%) is calculated from the dose-response curve.

Microtubule Polymerization Assay

This assay measures the ability of a compound to promote the assembly of purified tubulin into microtubules.[1][10]

-

Reaction Mixture: A reaction mixture is prepared containing purified tubulin, a GTP-containing buffer (e.g., PEM buffer), and the test compound (taccalonolide) or a control (e.g., paclitaxel or vehicle).

-

Initiation of Polymerization: The reaction is initiated by warming the mixture to 37°C.

-

Turbidity Measurement: The polymerization of tubulin into microtubules causes an increase in the turbidity of the solution, which is monitored over time by measuring the change in absorbance at 340 nm in a temperature-controlled spectrophotometer.

-

Data Analysis: The rate and extent of polymerization are determined from the absorbance curves.

Immunofluorescence Microscopy for Microtubule and Mitotic Spindle Analysis

This technique is used to visualize the effects of taccalonolides on the cellular microtubule network and mitotic spindles.[9][10]

-

Cell Culture and Treatment: Cells are grown on coverslips and treated with the desired concentration of taccalonolide for a specified time (e.g., 18-24 hours).

-

Fixation and Permeabilization: The cells are fixed with a suitable fixative (e.g., methanol or paraformaldehyde) and then permeabilized with a detergent (e.g., Triton X-100) to allow antibody penetration.

-

Immunostaining: The cells are incubated with a primary antibody against β-tubulin, followed by a fluorescently labeled secondary antibody.

-

DNA Staining: The cellular DNA is counterstained with a fluorescent dye such as DAPI to visualize the nucleus and chromosomes.

-

Microscopy: The coverslips are mounted on microscope slides, and the cells are visualized using a fluorescence microscope. Images are captured to document changes in microtubule organization and mitotic spindle morphology.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry is used to determine the distribution of cells in the different phases of the cell cycle (G1, S, G2/M).[9]

-

Cell Treatment and Harvesting: Cells are treated with the taccalonolide for a defined period. Both adherent and floating cells are collected to include apoptotic cells.

-

Fixation: The cells are washed with PBS and then fixed in cold 70% ethanol while vortexing to prevent clumping.

-

Staining: The fixed cells are washed and then stained with a solution containing a DNA-binding fluorescent dye (e.g., propidium iodide) and RNase A (to eliminate RNA staining).

-

Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.

-

Data Analysis: The resulting DNA content histograms are analyzed to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M peak indicates mitotic arrest.

Visualizations

Taccalonolide Mechanism of Action

Caption: Taccalonolide signaling pathway leading to apoptosis.

Experimental Workflow for Taccalonolide Bioassays

Caption: General workflow for initial taccalonolide bioassays.

References

- 1. mdpi.com [mdpi.com]

- 2. Taccalonolides: Novel Microtubule Stabilizers with Clinical Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cellular studies reveal mechanistic differences between taccalonolide A and paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Taccalonolide binding to tubulin imparts microtubule stability and potent in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Taccalonolides: Structure, semi-synthesis, and biological activity [frontiersin.org]

- 7. aacrjournals.org [aacrjournals.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Identification and Biological Activities of New Taccalonolide Microtubule Stabilizers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Taccalonolide Microtubule Stabilizers Generated Using Semi-Synthesis Define the Effects of Mono Acyloxy Moieties at C-7 or C-15 and Disubstitutions at C-7 and C-25 - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Semi-synthesis of Taccalonolide C Analogues: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals